6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy-
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Overview
Description
6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- is an organic compound with the molecular formula C7H6N2O. It is characterized by a fused pyrrole and pyridine ring system, making it a heterocyclic compound. This compound is known for its stability at room temperature and its solubility in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- typically involves the oxidation of indole derivatives. One common method is the reaction of indole with tert-butyl hydroperoxide in the presence of a base . This reaction proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts, such as manganese triflate (Mn(OTf)2), can further enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) are commonly used.
Substitution: Halogens (e.g., iodine) and alkylating agents are frequently employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as 3-iodo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one .
Scientific Research Applications
6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- has several applications in scientific research:
Mechanism of Action
The mechanism by which 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- exerts its effects involves the inhibition of specific molecular targets. For instance, it inhibits FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways that promote tumor growth and proliferation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
- 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-methyl-
Uniqueness
6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy- is unique due to its specific inhibitory activity against FGFRs, which is not commonly observed in other similar compounds. This makes it a valuable lead compound for the development of targeted cancer therapies .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-hydroxy-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-6(11)9-7-4(5)1-2-8-7/h1-4,10H,(H,8,9,11) |
InChI Key |
KUTCTQOGXLMMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C(=CC(=O)N2)O |
Origin of Product |
United States |
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